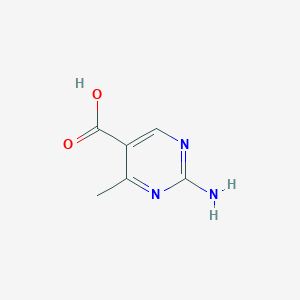
2-Amino-4-methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-Amino-4-methylpyrimidine-5-carboxylic acid” is an organic compound with the chemical formula C6H7N3O2 . It is a pyrimidine analog and is also known by other names such as Apmc, 4-Methyl-2-aminopyrimidine-5-carboxylic acid, and N-Carboxy-4-methyl-2-pyrimidinamine.
Molecular Structure Analysis
The molecular structure of “2-Amino-4-methylpyrimidine-5-carboxylic acid” is represented by the linear formula C6H7N3O2 . The molecular weight of the compound is 153.14 .Physical And Chemical Properties Analysis
“2-Amino-4-methylpyrimidine-5-carboxylic acid” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Field
Pharmacology and Medicine
Summary
2-Amino-4-methylpyrimidine-5-carboxylic acid, as a pyrimidine derivative, has been found to have anti-inflammatory effects. Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods
The anti-inflammatory effects of pyrimidines are studied through various in vitro and in vivo experiments. The specific methods and parameters can vary depending on the study .
Results
A large number of pyrimidines, including 2-Amino-4-methylpyrimidine-5-carboxylic acid, exhibit potent anti-inflammatory effects .
β-Glucuronidase Inhibition
Field
Biochemistry and Medicine
Summary
2-Amino-4-methylpyrimidine-5-carboxylic acid derivatives have been evaluated as β-glucuronidase inhibitors. Increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
Methods
The derivatives were synthesized by heating finely ground 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .
Results
Among the synthesized compounds, compound 24 (IC50 = 2.8 ± 0.10 µM) showed an activity much superior to standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) .
Synthesis of Substituted Pyridazine- and Pyridinecarboxamides
Field
Chemistry
Summary
2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides .
Methods
The specific methods and parameters for the synthesis can vary depending on the study .
Results
The results of these syntheses are substituted pyridazine- and pyridinecarboxamides .
Anticancer Activity
Summary
2-Methylpyrimidine-5-carboxylic acid is employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6- substituted quinazolin-4 (3h)-one derivatives .
Methods
The specific methods and parameters for the synthesis and evaluation of anticancer activity can vary depending on the study .
Results
The results of these studies are new 2,3,6- substituted quinazolin-4 (3h)-one derivatives with potential anticancer activity .
Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Summary
2-Amino-4-methylpyrimidine-5-carboxylic acid is used in the synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate .
Results
The result of this synthesis is Ethyl 2-amino-4-methylpyrimidine-5-carboxylate .
Synthesis of 2-Aminopyrimidine Derivatives
Summary
2-Amino-4-methylpyrimidine-5-carboxylic acid is used in the synthesis of 2-Aminopyrimidine derivatives .
Results
The result of these syntheses are 2-Aminopyrimidine derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWNUQBBVGEJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390085 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylpyrimidine-5-carboxylic acid | |
CAS RN |
769-51-7 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)




![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)


![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)



